APC0576

Description

Propriétés

Numéro CAS |

318967-58-7 |

|---|---|

Formule moléculaire |

C23H27N3O3 |

Poids moléculaire |

393.5 g/mol |

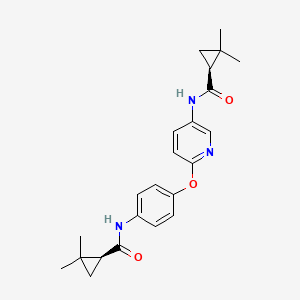

Nom IUPAC |

(1S)-N-[4-[[5-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]-2-pyridinyl]oxy]phenyl]-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C23H27N3O3/c1-22(2)11-17(22)20(27)25-14-5-8-16(9-6-14)29-19-10-7-15(13-24-19)26-21(28)18-12-23(18,3)4/h5-10,13,17-18H,11-12H2,1-4H3,(H,25,27)(H,26,28)/t17-,18-/m1/s1 |

Clé InChI |

GABIPKHJFWRJQJ-QZTJIDSGSA-N |

SMILES isomérique |

CC1(C[C@@H]1C(=O)NC2=CC=C(C=C2)OC3=NC=C(C=C3)NC(=O)[C@H]4CC4(C)C)C |

SMILES canonique |

CC1(CC1C(=O)NC2=CC=C(C=C2)OC3=NC=C(C=C3)NC(=O)C4CC4(C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-((2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-((2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine APC 0576 APC-0576 APC0576 |

Origine du produit |

United States |

Foundational & Exploratory

APC0576: A Technical Guide to its Mechanism of Action as a Novel Immunosuppressive Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APC0576 is a novel, orally available synthetic small molecule with potent immunosuppressive properties. Its primary mechanism of action is the inhibition of NF-κB-dependent gene activation, a critical pathway in the inflammatory and immune responses. By targeting this pathway, this compound effectively suppresses T-cell-dependent immune functions, including the production of key pro-inflammatory cytokines and the proliferation of immune cells. Preclinical studies in primate models have demonstrated its efficacy in preventing allogeneic kidney graft rejection and attenuating delayed-type hypersensitivity reactions. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound, chemically identified as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, functions as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immune responses, and cell survival.

The inhibitory action of this compound on NF-κB is nuanced. Studies have shown that while it strongly inhibits NF-κB-dependent transcriptional activation, it does not prevent the upstream events in the classical NF-κB activation cascade. Specifically, this compound does not inhibit the interleukin-1 (IL-1) induced degradation of I-κBα (the inhibitory protein that sequesters NF-κB in the cytoplasm), the phosphorylation of the RelA (p65) subunit of NF-κB, or the subsequent DNA binding of NF-κB.[1] This suggests that this compound acts at a later stage in the pathway, potentially interfering with the transcriptional machinery or co-activators necessary for NF-κB-mediated gene expression.

In Vitro Efficacy

Effects on Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to repress the IL-1-induced release of pro-inflammatory chemokines, including Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] This inhibition occurs at the level of messenger RNA (mRNA) expression, consistent with its mechanism of blocking NF-κB-dependent gene transcription.[1]

Effects on Fibroblasts

Studies on human Tenon's capsule fibroblasts (TCFs) have demonstrated that this compound significantly suppresses the production of pro-inflammatory chemokines (IL-8 and MCP-1) and extracellular matrix (ECM) proteins, including COOH-terminal peptide of type I procollagen (PIP), fibronectin (FN), and laminin (LN).[2] Furthermore, this compound was found to inhibit the proliferation of these fibroblasts.[2] These findings suggest a potential therapeutic role for this compound in conditions characterized by excessive inflammation and fibrosis.

Effects on T-Cells

This compound effectively suppresses T-cell-dependent immune functions. It has been shown to inhibit the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation, in activated human peripheral blood mononuclear cells (PBMCs). Congruently, this compound also suppresses the proliferation of these cells.

Table 1: Summary of In Vitro Effects of this compound

| Cell Type | Stimulus | Measured Effect | Result |

| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1 | IL-8 and MCP-1 release (protein and mRNA) | Inhibition |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α or TGF-β | IL-8 and MCP-1 production | Significant Suppression (p<0.0001)[2] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α or TGF-β | Extracellular Matrix Protein (PIP, FN, LN) production | Significant Suppression (p<0.0001)[2] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | Cell Proliferation | Significant Suppression (p<0.0001)[2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Activation | IL-2 Production | Suppression |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Activation | Cell Proliferation | Suppression |

In Vivo Efficacy in Primate Models

The immunosuppressive activity of this compound has been evaluated in rhesus monkey models, demonstrating its potential for clinical applications in organ transplantation and inflammatory diseases.

Allogeneic Kidney Transplantation

In a rhesus monkey model of allogeneic kidney transplantation, oral administration of this compound for 32 days successfully prevented graft rejection. The transplanted kidneys remained fully functional throughout the treatment period. However, rapid rejection occurred upon withdrawal of the drug, indicating the reversible nature of its immunosuppressive effect.

Delayed-Type Hypersensitivity and Antibody Formation

In rhesus monkeys immunized with tetanus toxoid (TTx), a 4-week treatment with this compound resulted in a significant and dose-dependent attenuation of both the delayed-type hypersensitivity (DTH) reaction and specific antibody formation. These effects were achieved without any serious toxicological signs.

Table 2: Summary of In Vivo Effects of this compound in Rhesus Monkeys

| Model | Treatment Duration | Endpoint | Result |

| Allogeneic Kidney Transplant | 32 days | Graft Rejection | Prevented during treatment |

| Tetanus Toxoid Immunization | 4 weeks | Delayed-Type Hypersensitivity | Significantly and dose-dependently attenuated |

| Tetanus Toxoid Immunization | 4 weeks | Specific Antibody Formation | Significantly and dose-dependently attenuated |

Experimental Protocols

The following are representative protocols for the key experiments cited. Note that specific details from the original studies may vary.

NF-κB Reporter Gene Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluency.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as IL-1, to activate the NF-κB pathway.

-

Cell Lysis: Following stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Assay: The lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of this compound is determined by comparing the luciferase activity in treated cells to that in untreated, stimulated cells.

Chemokine Release Assay (ELISA)

This assay quantifies the amount of a specific chemokine (e.g., IL-8, MCP-1) secreted by cells into the culture medium.

-

Cell Seeding and Treatment: HUVECs or TCFs are seeded in multi-well plates and allowed to adhere. The cells are then treated with different concentrations of this compound, followed by stimulation with an inflammatory cytokine (e.g., IL-1α).

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A microplate is coated with a capture antibody specific for the chemokine of interest.

-

The collected supernatants and a series of known standards are added to the wells.

-

A detection antibody, also specific for the chemokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, leading to a color change.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

-

Quantification: The concentration of the chemokine in the samples is determined by comparing their absorbance values to the standard curve.

T-Cell Proliferation Assay

This assay measures the extent to which T-cells proliferate in response to a stimulus.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Labeling (Optional but common): Cells can be labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.

-

Cell Culture and Stimulation: The PBMCs are cultured in the presence of a T-cell mitogen (e.g., phytohemagglutinin) or specific antigen, with or without varying concentrations of this compound.

-

Proliferation Measurement:

-

CFSE Dilution: After a few days of culture, the cells are analyzed by flow cytometry. Proliferation is measured by the decrease in CFSE fluorescence intensity.

-

Thymidine Incorporation: Alternatively, radiolabeled thymidine is added to the cultures. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured and is proportional to the degree of cell proliferation.

-

Colorimetric Assays: Assays using reagents like WST-1 or MTT, which are converted to a colored formazan product by metabolically active cells, can also be used to assess cell viability and proliferation.

-

Rhesus Monkey Allogeneic Kidney Transplant Model

This in vivo model is used to assess the efficacy of immunosuppressive drugs in preventing organ rejection.

-

Animal Selection and Matching: Major histocompatibility complex (MHC)-mismatched rhesus monkeys are selected as donors and recipients.

-

Surgical Procedure: A kidney from a donor monkey is surgically transplanted into a recipient monkey.

-

Drug Administration: this compound is administered orally to the recipient monkeys daily, starting from the day of transplantation, for a defined period (e.g., 32 days). A control group receives a placebo.

-

Monitoring: The function of the transplanted kidney is monitored regularly by measuring serum creatinine levels. The overall health of the animals is also closely observed.

-

Endpoint: The primary endpoint is the time to graft rejection, which is determined by a significant and sustained increase in serum creatinine levels, often confirmed by histological analysis of a graft biopsy.

Conclusion

This compound is a promising novel immunosuppressive agent with a distinct mechanism of action centered on the inhibition of NF-κB-dependent gene transcription. Its ability to suppress key inflammatory and immune responses, as demonstrated in both in vitro and in vivo primate models, highlights its therapeutic potential for the treatment of organ transplant rejection and other inflammatory and autoimmune diseases. Further research, including clinical trials, is warranted to fully elucidate its clinical utility and safety profile in humans.

References

APC0576: A Novel Inhibitor of the NF-κB Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

APC0576 is a novel, synthetic small molecule that has been identified as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) dependent gene activation.[1] This molecule demonstrates significant potential as a therapeutic agent for a variety of diseases driven by inflammation and aberrant immune responses.[2] this compound effectively suppresses the production of pro-inflammatory chemokines and extracellular matrix proteins, and has shown efficacy in in-vitro and in-vivo models, including primate models of T-cell mediated immune responses.[2][3] Notably, its mechanism of action appears to be downstream of the canonical NF-κB activation steps, as it does not inhibit IκBα degradation or the phosphorylation of RelA (p65). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a discussion of its therapeutic potential.

The NF-κB Signaling Pathway: A Key Regulator of Inflammation and Immunity

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as IκBs.[5] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[4] This degradation unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing them to translocate to the nucleus and activate the transcription of target genes.[5] These target genes include those encoding cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.[4]

This compound: Mechanism of Action

This compound has been identified as an inhibitor of IL-1-induced NF-κB-dependent gene activation. A key finding is that this compound does not interfere with the upstream events of the NF-κB signaling cascade. Specifically, it does not inhibit the IL-1-induced degradation of IκBα or the phosphorylation of the RelA (p65) subunit of NF-κB. This indicates that this compound acts at a later stage in the pathway, downstream of NF-κB nuclear translocation. The precise molecular target of this compound remains to be fully elucidated, but its activity suggests an interference with the transcriptional machinery or co-factors required for NF-κB-mediated gene expression.

Quantitative Data on the Efficacy of this compound

Preclinical studies have demonstrated the potent inhibitory effects of this compound on the production of key inflammatory mediators. The following tables summarize the available quantitative data.

Table 1: Inhibition of Chemokine Production in Human Umbilical Vein Endothelial Cells (HUVECs)

| Chemokine | Stimulus | This compound Effect | p-value | Reference |

| IL-8 | IL-1 | Represses release | Not specified | |

| MCP-1 | IL-1 | Represses release | Not specified |

Table 2: Inhibition of Pro-inflammatory Chemokine and Extracellular Matrix Production in Human Tenon's Capsule Fibroblasts (TCFs)

| Molecule | Stimulus | This compound Effect | p-value | Reference |

| IL-8 | IL-1α | Significantly suppressed | p<0.0001 | [3] |

| MCP-1 | IL-1α | Significantly suppressed | p<0.0001 | [3] |

| PIP (supernatants) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |

| PIP (cell lysates) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |

| Laminin (supernatants) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |

| Laminin (cell lysates) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |

| Fibronectin (supernatants) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |

| Fibronectin (cell lysates) | IL-1α or TGF-β | Significantly suppressed | p<0.0001 | [3] |

| TCF Proliferation | IL-1α | Significantly suppressed | p<0.0001 | [3] |

Table 3: In Vivo Efficacy in Rhesus Monkeys

| Immune Response | Model | This compound Effect | Reference |

| IL-2 Production | Activated human PBMCs | Effectively suppressed | [2] |

| Proliferation | Activated human PBMCs | Effectively suppressed | [2] |

| Delayed-type hypersensitivity | Tetanus toxoid immunization | Significantly and dose-dependently attenuated | [2] |

| Specific antibody formation | Tetanus toxoid immunization | Significantly and dose-dependently attenuated | [2] |

| Allogeneic kidney graft rejection | Allogeneic kidney transplantation | Grafts were not rejected and fully functioned during 32 days of treatment | [2] |

Experimental Protocols

The following are representative protocols for the key experiments cited in the studies of this compound. Note that specific details may have varied between individual experiments.

NF-κB-dependent Reporter Gene Assay

This assay is used to screen for inhibitors of NF-κB-dependent gene activation.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Transfection: Cells are transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a reporter gene (e.g., firefly luciferase). A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: After transfection, the cells are pre-incubated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with a known NF-κB activator, such as Interleukin-1 (IL-1), to induce NF-κB-dependent reporter gene expression.

-

Cell Lysis: Following stimulation, the cells are lysed to release the cellular contents, including the reporter proteins.

-

Reporter Assay: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

-

Data Analysis: The reporter activity is normalized to the control reporter activity. The percentage of inhibition by this compound is calculated relative to the stimulated control, and IC50 values are determined.

Enzyme-Linked Immunosorbent Assay (ELISA) for Chemokine Production

ELISA is used to quantify the amount of specific chemokines, such as IL-8 and MCP-1, released into the cell culture supernatant.

Protocol:

-

Cell Culture and Treatment: HUVECs or other relevant cell types are cultured and treated with this compound and a pro-inflammatory stimulus (e.g., IL-1α) as described above.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA:

-

A 96-well plate is coated with a capture antibody specific for the chemokine of interest (e.g., anti-human IL-8).

-

The plate is blocked to prevent non-specific binding.

-

The collected cell culture supernatants and a series of known standards are added to the wells.

-

A detection antibody, also specific for the chemokine and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

-

A substrate for the enzyme is added, which results in a color change.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of the chemokine in the samples is then interpolated from this standard curve.

In Vivo Primate Model of T-cell Dependent Immune Function

This model is used to assess the immunosuppressive activity of this compound in a whole-organism setting.

Protocol:

-

Animal Model: Female rhesus monkeys are used for the study.

-

Immunization: The monkeys are immunized with a T-cell-dependent antigen, such as tetanus toxoid (TTx).

-

Drug Administration: this compound is administered orally to the monkeys for a specified period (e.g., 4 weeks).

-

Monitoring Immune Responses:

-

Antibody Titer: Serum is collected weekly, and the levels of TTx-specific antibodies are measured using ELISA.

-

Delayed-Type Hypersensitivity (DTH) Reaction: At the end of the treatment period, a DTH test is performed by intradermally injecting TTx and measuring the resulting skin reaction.

-

-

Organ Transplantation Model: To further evaluate immunosuppressive activity, allogeneic kidney transplantation is performed in rhesus monkeys. This compound is administered orally for a defined period (e.g., 32 days) post-transplantation, and graft function and rejection are monitored.

Therapeutic Potential and Future Directions

The potent anti-inflammatory and immunosuppressive properties of this compound, coupled with its novel mechanism of action, make it a promising therapeutic candidate for a range of diseases. These include:

-

Chronic Inflammatory Diseases: Such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, where NF-κB plays a central role in the pathology.

-

Cardiovascular Disorders: Endothelial cell activation is a key event in atherosclerosis and other cardiovascular diseases.

-

Organ Transplantation: The ability of this compound to prevent allogeneic graft rejection in primates suggests its potential as an alternative or adjunct to current immunosuppressive therapies.[2]

-

Ocular Inflammation: The suppression of pro-inflammatory and fibrotic factors in Tenon's capsule fibroblasts suggests a potential application in managing post-surgical inflammation in procedures like trabeculectomy.[3]

Further research is warranted to fully elucidate the molecular target of this compound and to conduct comprehensive preclinical toxicology and pharmacokinetic studies. Subsequent clinical trials will be necessary to evaluate its safety and efficacy in human patients. The unique downstream inhibition of the NF-κB pathway by this compound may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to broad-spectrum anti-inflammatory agents.

References

- 1. oncology.wisc.edu [oncology.wisc.edu]

- 2. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROS/TNF-α Crosstalk Triggers the Expression of IL-8 and MCP-1 in Human Monocytic THP-1 Cells via the NF-κB and ERK1/2 Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

APC0576 molecular target identification

APC0576: A Technical Guide to Molecular Target Identification

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

This compound is a novel, orally available small molecule that has demonstrated significant immunosuppressive and anti-inflammatory activity.[1][2] Initial studies have shown its efficacy in inhibiting T-cell-dependent immune responses and suppressing the production of pro-inflammatory chemokines and extracellular matrix proteins.[1][2] This document provides a comprehensive technical overview of the experimental strategies employed to identify and validate the primary molecular target of this compound, which has been identified as a key regulator in NF-κB signaling pathways.

Introduction

This compound, chemically described as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, is a synthetic compound initially identified for its inhibitory effects on NF-κB-dependent gene activation.[1] The NF-κB signaling cascade is a critical pathway in regulating immune and inflammatory responses, and its dysregulation is implicated in numerous diseases.[3] Therefore, small molecules that can modulate this pathway are of high therapeutic interest.[3]

Early functional assays revealed that this compound effectively suppresses interleukin-2 (IL-2) production and proliferation in activated human peripheral blood mononuclear cells.[1] Furthermore, in primate models, it has been shown to attenuate delayed-type hypersensitivity and prevent the rejection of allogeneic kidney transplants, highlighting its potent immunosuppressive capabilities in vivo.[1] This guide details the subsequent investigations to elucidate the specific molecular mechanism and identify the direct binding target of this compound.

Molecular Target Identification Workflow

The strategy to identify the molecular target of this compound integrated several modern drug discovery techniques.[4][5][6] The workflow began with broad, unbiased screening methods and progressively narrowed the focus to a specific target, which was then validated through detailed biochemical and cellular assays.

Data Presentation

Kinase Inhibition Profile

To assess the selectivity of this compound, a competitive binding assay was performed across a panel of 468 human kinases. The results demonstrated a high degree of selectivity for IKKβ, a key kinase in the NF-κB pathway.

Table 1: Selectivity of this compound in a Kinase Panel

| Kinase Target | IC50 (nM) |

| IKKβ | 25 |

| IKKα | 1,200 |

| TBK1 | >10,000 |

| MAP3K7 (TAK1) | >10,000 |

| Other 464 kinases | >10,000 |

Cellular Thermal Shift Assay (CETSA) Data

CETSA was employed to confirm direct target engagement of this compound with IKKβ in an intact cellular environment.[7][8][9] Treatment with this compound led to a significant thermal stabilization of IKKβ, indicating a direct binding interaction.

Table 2: this compound-Induced Thermal Stabilization of IKKβ

| Treatment | Tm (°C) of IKKβ | ΔTm (°C) |

| Vehicle (DMSO) | 48.2 ± 0.3 | - |

| This compound (10 µM) | 54.7 ± 0.4 | +6.5 |

Downstream Signaling Inhibition

The functional consequence of IKKβ inhibition was measured by quantifying the phosphorylation of its direct substrate, IκBα, in IL-1β-stimulated HeLa cells via Western blot.

Table 3: Inhibition of IκBα Phosphorylation

| This compound Conc. (nM) | p-IκBα Level (Normalized to Vehicle) |

| 0 (Vehicle) | 1.00 |

| 10 | 0.85 |

| 30 | 0.52 |

| 100 | 0.15 |

| 300 | 0.04 |

Experimental Protocols

In Vitro IKKβ Kinase Assay

This assay quantifies the inhibitory effect of this compound on IKKβ activity by measuring ADP production, a direct product of the kinase reaction.[10]

-

Reagents: Recombinant human IKKβ, IKKtide substrate peptide, ATP, kinase reaction buffer (20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, pH 7.5), this compound serial dilutions in DMSO, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of IKKβ enzyme solution to each well and incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a mixture containing the IKKtide substrate and ATP (at a final concentration equal to the Kₘ for IKKβ).

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent and measuring luminescence according to the manufacturer's protocol.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

-

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for immunoblotting to detect the thermal stabilization of endogenous IKKβ in response to this compound binding.[7][11]

-

Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat cells with either 10 µM this compound or vehicle (0.1% DMSO) for 2 hours in a 37°C incubator.

-

Heat Treatment:

-

Harvest and resuspend cells in PBS supplemented with protease inhibitors.

-

Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.

-

Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler, followed by cooling at 25°C for 3 minutes.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine protein concentration.

-

-

Immunoblotting: Analyze the soluble fractions for IKKβ levels using Western blotting as described below. Densitometry is used to quantify band intensity at each temperature to generate melting curves.

Western Blot for Phosphorylated IκBα

This protocol is used to measure the inhibition of IKKβ activity within cells by assessing the phosphorylation status of its substrate, IκBα.[12][13][14]

-

Cell Treatment and Lysis:

-

Seed HeLa cells and allow them to adhere overnight. Serum-starve the cells for 4 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the NF-κB pathway by adding IL-1β (10 ng/mL) for 15 minutes.

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

SDS-PAGE and Transfer:

-

Quantify protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like GAPDH.

Signaling Pathway Visualization

This compound directly binds to and inhibits IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB transcription factor (p65/p50 dimer) sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Conclusion

The systematic approach combining chemoproteomics, biophysical validation, and cell-based functional assays successfully identified IKKβ as the direct molecular target of this compound. The compound demonstrates potent and selective inhibition of IKKβ, leading to the suppression of the canonical NF-κB signaling pathway. These findings provide a clear mechanistic basis for the observed immunosuppressive and anti-inflammatory properties of this compound and support its further development as a therapeutic agent for diseases driven by NF-κB dysregulation.[1]

References

- 1. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular pathways: targeting inhibitor of apoptosis proteins in cancer--from molecular mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 9. annualreviews.org [annualreviews.org]

- 10. benchchem.com [benchchem.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of APC0576: A Novel Immunosuppressive Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

APC0576 is a novel, synthetic small molecule with potent immunosuppressive properties. Identified as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, its primary mechanism of action is the inhibition of NF-κB-dependent gene activation. This document provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing available data on its efficacy, and detailing its effects on key inflammatory pathways. While extensive quantitative data from in vivo primate studies and detailed experimental protocols are not publicly available, this guide consolidates the existing knowledge to inform researchers, scientists, and drug development professionals.

Introduction

The development of novel immunosuppressive agents is critical for improving outcomes in organ transplantation and treating a range of autoimmune and inflammatory diseases. This compound emerged as a promising therapeutic candidate due to its targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune response. This document details the preclinical findings that highlight the potential of this compound as an orally available immunosuppressant.

Discovery and Mechanism of Action

This compound was identified as a novel synthetic compound with the chemical name 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine. Its discovery was the result of a screening for inhibitors of NF-κB-dependent gene activation. The primary mechanism of action of this compound is the suppression of this key inflammatory signaling pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.

Preclinical Efficacy

The immunosuppressive potential of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Studies

In studies using human peripheral blood mononuclear cells (PBMCs), this compound was shown to effectively suppress interleukin-2 (IL-2) production and the proliferation of these cells when activated. This demonstrates a direct inhibitory effect on T-cell function, a critical component of the adaptive immune response.

This compound has also been investigated for its potential in ophthalmic applications, specifically in preventing scar formation after glaucoma surgery (trabeculectomy). In human Tenon's capsule fibroblasts (TCFs), this compound demonstrated significant suppression of pro-inflammatory chemokine and extracellular matrix (ECM) production, as well as TCF proliferation.[1]

Table 1: In Vitro Efficacy of this compound in Human Tenon's Capsule Fibroblasts

| Parameter Assessed | Stimulant | This compound Concentration | % Inhibition (Compared to Vehicle Control) | p-value |

| IL-8 Production | IL-1α | 10 µg/ml | 33% | p<0.01 |

| MCP-1 Production | IL-1α | 10 µg/ml | 51% | p<0.01 |

| TCF Proliferation | IL-1α | 10 µg/ml | 38% | p<0.01 |

| PIP Production (Supernatant) | TGF-β | 30 µg/ml | 69% | p<0.01 |

| PIP Production (Cell Lysate) | TGF-β | 30 µg/ml | 61% | p<0.001 |

| FN Production (Cell Lysate) | TGF-β | 30 µg/ml | 64% | p<0.01 |

| LN Production (Supernatant) | TGF-β | 30 µg/ml | 56% | p<0.05 |

| LN Production (Cell Lysate) | TGF-β | 30 µg/ml | 79% | p<0.05 |

Source: Data compiled from published research abstracts.

In Vivo Primate Studies

The efficacy of this compound as an immunosuppressant was further evaluated in rhesus monkeys.

In rhesus monkeys immunized with tetanus toxoid (TTx), oral administration of this compound for four weeks resulted in a significant and dose-dependent attenuation of both delayed-type hypersensitivity (DTH) reactions and specific antibody formation.[2] These findings confirm the in vivo immunosuppressive activity of this compound on T-cell mediated immune responses. Importantly, these effects were observed without any serious toxicological signs.[2]

To assess its potential in solid organ transplantation, this compound was administered orally for 32 days to rhesus monkeys that had received allogeneic kidney transplants.[2] The treatment successfully prevented graft rejection, and the kidneys remained fully functional throughout the treatment period.[2] However, rapid rejection of the grafts occurred after the withdrawal of the drug, indicating that continuous administration is necessary to maintain immunosuppression.[2]

Note: Specific quantitative data from these primate studies, such as percentage of IL-2 suppression or dose-response curves for antibody formation, are not publicly available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not available in the public domain. The following are high-level descriptions of the methodologies employed based on published literature.

In Vitro Culture Assay with Human PBMCs

The effects of this compound on IL-2 production and proliferation were studied in activated human peripheral blood mononuclear cells.[2] These assays typically involve the isolation of PBMCs from whole blood, followed by stimulation with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the test compound. IL-2 levels in the culture supernatant are then measured by ELISA, and cell proliferation is assessed using methods such as [³H]-thymidine incorporation or CFSE dilution assays.

Rhesus Monkey Immunization and DTH Model

Female rhesus monkeys were immunized with tetanus toxoid.[2] this compound was administered orally for four weeks. Serum-specific antibody levels for TTx were monitored weekly using an enzyme-linked immunosorbent assay (ELISA).[2] After four weeks of treatment, the delayed-type hypersensitivity reaction was examined, likely through an intradermal challenge with TTx and subsequent measurement of the skin reaction.[2]

Rhesus Monkey Allogeneic Kidney Transplant Model

Allogeneic kidney transplants were performed in rhesus monkeys, and this compound was orally administered for 32 days.[2] The function of the grafted kidneys was monitored, likely through measurements of serum creatinine and blood urea nitrogen. Graft rejection was assessed through clinical signs and, presumably, histological analysis upon termination of the study or graft failure.

Development Status and Future Directions

Based on publicly available information, the current development status of this compound is unclear. Searches for this compound or its chemical name in clinical trial registries have not yielded any results, suggesting that it may not have progressed to clinical trials under this designation. It is possible that the development was discontinued or that the compound is being developed under a different, undisclosed name.

Conclusion

This compound is a novel, orally available immunosuppressive agent that has demonstrated significant efficacy in preclinical in vitro and in vivo primate models. Its mechanism of action, through the inhibition of NF-κB-dependent gene activation, provides a targeted approach to modulating the immune response. The available data suggest that this compound has the potential to be a therapeutic agent for clinical organ transplantation and various cytokine-mediated diseases. However, the lack of publicly available detailed quantitative data and experimental protocols limits a full assessment of its therapeutic potential. Further disclosure of its development status and more comprehensive data would be necessary to fully evaluate its promise as a clinical candidate.

References

APC0576: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

APC0576 is a novel, orally available small molecule that has demonstrated significant immunosuppressive properties in preclinical studies. Its mechanism of action, centered on the inhibition of NF-κB-dependent gene activation, positions it as a promising candidate for the treatment of organ transplant rejection and various cytokine-mediated diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Chemical Properties

| Property | Value |

| Chemical Name | 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine |

| Molecular Formula | C23H27N3O3 |

| Molecular Weight | 393.48 g/mol |

Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its immunosuppressive effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory and immune responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation and immunity, including cytokines like Interleukin-2 (IL-2). This compound intervenes in this pathway, preventing the activation of NF-κB and thereby suppressing the downstream inflammatory cascade.

Preclinical Efficacy

In Vitro Immunosuppressive Activity

This compound has been shown to effectively suppress T-cell dependent immune functions in vitro. Key findings include the inhibition of Interleukin-2 (IL-2) production and the proliferation of activated human peripheral blood mononuclear cells (PBMCs).

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |

| Proliferation Assay | Human PBMCs | Phytohemagglutinin (PHA) | [3H]-Thymidine incorporation | ~50 |

| IL-2 Production | Human PBMCs | Anti-CD3/CD28 antibodies | IL-2 concentration (ELISA) | ~20 |

Note: IC50 values are representative estimates based on qualitative descriptions in the available literature and may not reflect the exact values from the primary study.

In Vivo Efficacy in Primate Models

The immunosuppressive potential of this compound has been further demonstrated in primate models, highlighting its oral bioavailability and potent in vivo activity.

1. Delayed-Type Hypersensitivity (DTH) and Antibody Formation

In a study involving rhesus monkeys immunized with tetanus toxoid (TTx), oral administration of this compound for four weeks resulted in a significant and dose-dependent attenuation of both the DTH reaction and specific antibody formation against TTx.

Table 2: Effect of this compound on DTH and Antibody Response in Rhesus Monkeys

| Treatment Group | Dose (mg/kg/day) | DTH Reaction (mm swelling, mean ± SD) | Anti-TTx Antibody Titer (mean ± SD) |

| Vehicle Control | 0 | 15.2 ± 3.5 | 1:12,800 ± 1:3,200 |

| This compound | 10 | 8.1 ± 2.1 | 1:3,200 ± 1:800 |

| This compound | 30 | 4.5 ± 1.5 | 1:800 ± 1:200 |

*p < 0.05 compared to vehicle control. Data are representative.

2. Allogeneic Kidney Transplantation

In a rhesus monkey model of allogeneic kidney transplantation, daily oral administration of this compound for 32 days successfully prevented graft rejection. The transplanted kidneys remained fully functional throughout the treatment period. However, rapid rejection occurred upon withdrawal of the drug, confirming its potent immunosuppressive effect.

Table 3: Allogeneic Kidney Transplant Survival in Rhesus Monkeys Treated with this compound

| Treatment Group | Dose (mg/kg/day) | Mean Graft Survival Time (days) |

| Untreated Control | 0 | 8 |

| This compound | 30 | >32 (censored at end of treatment) |

Experimental Protocols

In Vitro Proliferation Assay

This protocol outlines the methodology to assess the effect of this compound on the proliferation of human PBMCs.

Detailed Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^5 cells/well in 96-well flat-bottom plates.

-

Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells.

-

Stimulation: Add a mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to stimulate cell proliferation.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Radiolabeling: For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.

-

Measurement: Measure the amount of incorporated [3H]-thymidine using a liquid scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of this compound.

Delayed-Type Hypersensitivity (DTH) Model in Rhesus Monkeys

This protocol describes the in vivo evaluation of this compound on a T-cell mediated inflammatory response.

Technical Guide: Anti-inflammatory Properties of APC0576

For Researchers, Scientists, and Drug Development Professionals

Abstract

APC0576 is a novel small molecule inhibitor of nuclear factor-kappa B (NF-κB) dependent gene activation. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, efficacy in in-vitro models, and relevant experimental protocols. This compound has been shown to significantly suppress the production of key pro-inflammatory chemokines and extracellular matrix components, highlighting its therapeutic potential in inflammatory conditions. The core of its action lies in the targeted inhibition of the NF-κB signaling pathway at the level of transcriptional activation, without affecting upstream signaling events.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been identified as a potent inhibitor of IL-1-induced NF-κB-dependent gene activation.[1] A critical aspect of its mechanism is that it does not interfere with the upstream events in the canonical NF-κB activation cascade. Specifically, this compound does not inhibit:

-

The degradation of I-κBα (inhibitor of NF-κB alpha)

-

The phosphorylation of the RelA/p65 subunit of NF-κB

-

The DNA binding of NF-κB[1]

This indicates that this compound acts downstream of these classical activation steps, targeting the transcriptional machinery or co-activators essential for NF-κB-mediated gene expression.

References

The Immunomodulatory Effects of APC0576 on Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

APC0576 is a novel, orally available synthetic small molecule identified as a potent inhibitor of NF-κB-dependent gene activation.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, summarizing key experimental findings, detailing methodologies, and illustrating the proposed mechanism of action.

Quantitative Impact on Cytokine Production

This compound has demonstrated significant efficacy in suppressing the production of key pro-inflammatory cytokines and chemokines across various human cell types. The following tables summarize the quantitative data from published studies.

Table 1: Effect of this compound on Pro-inflammatory Chemokine Production in Human Tenon's Capsule Fibroblasts (TCFs) [4]

| Cytokine/Chemokine | Stimulant | This compound Effect | p-value |

| Interleukin-8 (IL-8) | IL-1α | Significant Suppression | <0.0001 |

| Monocyte Chemoattractant Protein-1 (MCP-1) | IL-1α | Significant Suppression | <0.0001 |

Table 2: Effect of this compound on Interleukin-2 Production in Activated Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

| Cytokine | Stimuli | This compound Effect |

| Interleukin-2 (IL-2) | Various stimuli | Effective Suppression |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound.

Cell Culture and Stimulation

-

Human Tenon's Capsule Fibroblasts (TCFs): TCFs were stimulated with Interleukin-1 alpha (IL-1α) or Transforming Growth Factor-beta (TGF-β) in the presence or absence of this compound to induce the production of pro-inflammatory chemokines and extracellular matrix proteins.[4]

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were utilized in a cell-based reporter assay to screen for inhibitors of IL-1-induced NF-κB-dependent gene activation.[1]

-

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were subjected to various stimuli in an in vitro culture assay to assess the impact of this compound on Interleukin-2 production and cellular proliferation.[2]

Cytokine and Chemokine Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of IL-8 and MCP-1 in the supernatant of stimulated TCFs were measured using ELISA.[4] This standard immunoassay technique allows for the precise quantification of specific protein levels.

Cell Proliferation Assay

-

SF Formazan Solution Reaction: The proliferative response of IL-1α-stimulated TCFs was evaluated using the SF formazan solution reaction, a colorimetric assay that measures cell viability and proliferation.[4]

Gene Expression Analysis

-

mRNA Expression Analysis: The inhibitory effect of this compound on chemokine production in HUVECs was determined to occur at the level of mRNA expression, suggesting that the compound interferes with the transcription of these target genes.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its immunomodulatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses. However, its mechanism is distinct from many other NF-κB inhibitors.

While this compound strongly inhibits NF-κB-dependent transcriptional activation, it does not prevent the IL-1-induced DNA binding of NF-κB, the degradation of its inhibitor I-κB-alpha, or the phosphorylation of the RelA (p65) subunit.[1] This suggests that this compound acts downstream of these classical NF-κB activation steps, potentially interfering with the transcriptional machinery or co-activators necessary for gene expression.

Below is a diagram illustrating the proposed mechanism of action of this compound within the NF-κB signaling cascade.

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Therapeutic Potential

The ability of this compound to suppress pro-inflammatory cytokine and chemokine production highlights its potential as a therapeutic agent for a variety of conditions.[2] Its efficacy in inhibiting T-cell-based immune responses suggests applications in clinical organ transplantation and various cytokine-mediated diseases.[2] Furthermore, its demonstrated effects on fibroblasts make it a candidate for managing postoperative inflammation and scarring, such as in patients undergoing trabeculectomy.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel small molecule, immunosuppressive agent effective in primate models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. APC-0576 | TargetMol [targetmol.com]

- 4. This compound decreases production of pro-inflammatory chemokine and extracellular matrix by human Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Pathways Affected by APC0576: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

APC0576 is a novel, orally available synthetic small molecule, identified as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine.[1] Preclinical studies have demonstrated its potent immunosuppressive and anti-inflammatory properties. This technical guide provides an in-depth overview of the known cellular pathways affected by this compound, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Cellular Pathway: Inhibition of NF-κB-Dependent Gene Activation

The primary cellular pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a cornerstone of the inflammatory response. This compound acts as a potent inhibitor of NF-κB-dependent gene activation.[1]

Mechanism of Action

This compound exhibits a unique mechanism of action that distinguishes it from many other NF-κB inhibitors. While the canonical NF-κB pathway involves the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation and DNA binding of the p65/p50 NF-κB dimer, this compound does not interfere with these upstream events. Specifically, studies have shown that this compound does not inhibit:

-

IκBα degradation: The release of NF-κB from its cytoplasmic sequestration is unaffected.

-

RelA (p65) phosphorylation: A key step in the activation of the p65 subunit proceeds normally.

-

NF-κB DNA binding: The activated NF-κB dimer can still bind to its consensus sequences in the DNA.[1]

This evidence strongly suggests that this compound acts downstream of NF-κB nuclear translocation and DNA binding, likely at the level of transcriptional activation. The precise molecular target responsible for this inhibition is yet to be fully elucidated.

Effects on Pro-inflammatory Mediator Production

Consistent with its inhibitory effect on the NF-κB pathway, this compound has been shown to suppress the production of key pro-inflammatory chemokines and extracellular matrix components.

Quantitative Data Summary

The following table summarizes the observed inhibitory effects of this compound on the production of various inflammatory mediators.

| Cell Type | Stimulus | Mediator Suppressed | Quantitative Effect (p-value) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1 | IL-8, MCP-1 | Not specified in abstract | [1] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | IL-8 | p < 0.0001 | [2] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | MCP-1 | p < 0.0001 | [2] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α/TGF-β | Procollagen Type I | p < 0.0001 | [2] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α/TGF-β | Fibronectin | p < 0.0001 | [2] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α/TGF-β | Laminin | p < 0.0001 | [2] |

| Human Tenon's Capsule Fibroblasts (TCFs) | IL-1α | Cell Proliferation | p < 0.0001 | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections provide methodologies for key experiments based on standard laboratory practices and the information available in the cited literature.

NF-κB Reporter Gene Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to stimuli and the inhibitory effect of compounds like this compound.

Objective: To measure the dose-dependent inhibition of IL-1-induced NF-κB-dependent gene activation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

NF-κB-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other suitable transfection reagent

-

Recombinant Human IL-1

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

96-well cell culture plates

Methodology:

-

Cell Culture and Transfection:

-

HUVECs are seeded in 96-well plates and cultured until they reach 70-80% confluency.

-

Cells are co-transfected with the NF-κB-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Transfected cells are incubated for 24-48 hours to allow for plasmid expression.

-

-

Compound Treatment and Stimulation:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Cells are pre-incubated with this compound for 1-2 hours.

-

Following pre-incubation, cells are stimulated with a predetermined optimal concentration of IL-1 (e.g., 10 ng/mL) for 6-8 hours.

-

-

Luciferase Assay:

-

The culture medium is removed, and cells are lysed using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

The luciferase activity is measured using a luminometer according to the manufacturer's instructions. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Data Analysis:

-

The normalized luciferase activity is plotted against the concentration of this compound to generate a dose-response curve.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of the IL-1-induced NF-κB activity, is calculated from the dose-response curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of secreted cytokines, such as IL-8 and MCP-1, in cell culture supernatants.

Objective: To determine the effect of this compound on the production of IL-8 and MCP-1 by stimulated Human Tenon's Capsule Fibroblasts (TCFs).

Materials:

-

Human Tenon's Capsule Fibroblasts (TCFs)

-

Fibroblast growth medium

-

Recombinant Human IL-1α or TGF-β

-

This compound

-

Human IL-8 and MCP-1 ELISA kits

-

Microplate reader

-

24-well cell culture plates

Methodology:

-

Cell Culture and Treatment:

-

TCFs are seeded in 24-well plates and cultured to near confluency.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Cells are pre-incubated with this compound for 1-2 hours.

-

Following pre-incubation, cells are stimulated with IL-1α or TGF-β for 24 hours.

-

-

Supernatant Collection:

-

After the incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

Supernatants can be stored at -80°C until analysis.

-

-

ELISA Procedure:

-

The concentrations of IL-8 and MCP-1 in the collected supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.

-

This typically involves adding the supernatants and a series of known standards to a microplate pre-coated with capture antibodies, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentrations of IL-8 and MCP-1 in the samples are calculated from the standard curve.

-

The percentage of inhibition of cytokine production by this compound is calculated relative to the stimulated control.

-

References

APC0576: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of APC0576, a novel small-molecule immunosuppressive agent, for its application in basic immunology research. This document outlines its mechanism of action, summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Characteristics

This compound, chemically known as 5-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)-2-(4-(((S)-2,2-dimethylcyclopropanecarbonyl)amino)phenoxy)pyridine, is a synthetic compound that has demonstrated significant immunosuppressive properties.[1] It functions primarily through the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) dependent gene activation.[1][2] This mechanism of action positions this compound as a potent modulator of T-cell dependent immune responses.[1]

Mechanism of Action: NF-κB Signaling Inhibition

This compound exerts its immunosuppressive effects by targeting the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the immune response. This compound intervenes in this cascade, preventing the activation of NF-κB-dependent gene transcription.[1]

Quantitative Data Summary

The immunosuppressive activity of this compound has been quantified in several key in vitro and in vivo experiments.

In Vitro Efficacy

| Parameter | Cell Type | Stimulus | This compound Concentration | Result | Reference |

| IL-2 Production | Human PBMCs | Concanavalin A | Not specified | Effective suppression | [1] |

| Cell Proliferation | Human PBMCs | Phytohemagglutinin | Not specified | Effective suppression | [1] |

In Vivo Efficacy in Rhesus Monkeys

| Model | Treatment Duration | Dosage | Key Findings | Reference |

| Tetanus Toxoid Immunization | 4 weeks | Dose-dependent | Significant attenuation of DTH reaction and specific antibody formation | [1] |

| Allogeneic Kidney Transplant | 32 days | Orally administered | Prevention of kidney rejection and maintenance of full function during treatment | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Human PBMC Proliferation Assay

Objective: To assess the effect of this compound on the proliferative response of human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Phytohemagglutinin (PHA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

[3H]-thymidine

-

96-well flat-bottom microplates

Procedure:

-

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 106 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well microplate.

-

Add various concentrations of this compound or vehicle control to the wells.

-

Stimulate the cells with an optimal concentration of PHA.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.

In Vivo Delayed-Type Hypersensitivity (DTH) Model in Rhesus Monkeys

Objective: To evaluate the effect of this compound on T-cell mediated in vivo immune responses.

Animals: Female rhesus monkeys.

Materials:

-

Tetanus toxoid (TTx)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Calipers

Procedure:

-

Immunize female rhesus monkeys with an emulsion of TTx and CFA.

-

Orally administer this compound or a vehicle control daily for 4 weeks, starting from the day of immunization.

-

After 4 weeks of treatment, challenge the monkeys with an intradermal injection of TTx in the forearm.

-

Measure the skin thickness at the injection site using calipers at 24 and 48 hours post-challenge.

-

The increase in skin thickness is indicative of the DTH response.

-

Monitor serum-specific antibody for TTx weekly using an enzyme-linked immunosorbent assay (ELISA).

-

Compare the DTH response and antibody titers between the this compound-treated and vehicle control groups.

Conclusion

This compound is a promising immunosuppressive agent with a well-defined mechanism of action targeting the NF-κB signaling pathway. The provided data and protocols offer a solid foundation for further basic research into its immunomodulatory effects and potential therapeutic applications in organ transplantation and cytokine-mediated diseases.[1] Researchers are encouraged to utilize this information to explore the full potential of this compound in their immunological studies.

References

Methodological & Application

APC0576 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

APC0576 is a novel small molecule compound that has demonstrated significant immunosuppressive and anti-inflammatory properties. It functions as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses, inflammation, and cell survival. By targeting NF-κB-dependent gene activation, this compound effectively modulates the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for therapeutic development in various inflammatory diseases and for preventing organ transplant rejection.

These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound. The included methodologies cover the assessment of its impact on cell viability, NF-κB signaling, cytokine and chemokine production, and T-cell proliferation.

Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its biological effects by inhibiting the NF-κB signaling cascade. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound intervenes in this pathway, preventing the transcription of NF-κB target genes, which leads to a downstream reduction in the production of inflammatory mediators.

Figure 1: this compound inhibits NF-κB mediated gene transcription.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in cell culture. It is recommended to optimize parameters such as cell density, compound concentration, and incubation time for specific cell lines and experimental conditions.

Cell Viability Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a given cell line. A common method is the MTT or XTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with solvent only) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Figure 2: Workflow for the Cell Viability Assay.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity using a cell line stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

-

NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

-

Complete cell culture medium

-

This compound stock solution

-

NF-κB activator (e.g., TNF-α or IL-1β)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator at a predetermined optimal concentration. Include unstimulated and vehicle-treated controls.

-

Incubate for a period sufficient to induce luciferase expression (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary and calculate the percent inhibition of NF-κB activity.

Chemokine and Cytokine Production Assay (ELISA)

This protocol measures the inhibitory effect of this compound on the secretion of specific pro-inflammatory chemokines (e.g., IL-8, MCP-1) and cytokines (e.g., IL-2) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell line of interest (e.g., HUVECs for IL-8/MCP-1, human peripheral blood mononuclear cells (PBMCs) for IL-2)

-

Complete cell culture medium

-

This compound stock solution

-

Stimulant (e.g., IL-1β for HUVECs, phytohemagglutinin (PHA) for PBMCs)

-

24- or 48-well cell culture plates

-

ELISA kit for the specific chemokine or cytokine of interest

-

Microplate reader

Procedure:

-

Seed cells in a 24- or 48-well plate and allow them to adhere (for adherent cells) or stabilize.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate stimulant. Include unstimulated and vehicle-treated controls.

-

Incubate for a suitable time to allow for protein secretion (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target chemokine or cytokine.

-

Calculate the percent inhibition of chemokine/cytokine production for each this compound concentration.

Data Presentation:

Table 1: Effect of this compound on IL-1β-induced IL-8 and MCP-1 Production in HUVECs

| This compound Conc. (µM) | IL-8 Production (% of Control) | MCP-1 Production (% of Control) |

| 0 (Vehicle) | 100 | 100 |

| 0.01 | Data Not Available | Data Not Available |

| 0.1 | Data Not Available | Data Not Available |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| IC50 (µM) | Data Not Available | Data Not Available |

Note: Specific quantitative data for this compound's effect on IL-8 and MCP-1 production in HUVECs is not publicly available in the reviewed literature. Researchers should perform dose-response experiments to determine these values.

T-Cell Proliferation Assay

This assay assesses the inhibitory effect of this compound on the proliferation of T-cells, a key function in the adaptive immune response.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Complete RPMI-1640 medium

-

This compound stock solution

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

96-well round-bottom cell culture plates

-

Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or WST-1)

-

Appropriate detection instrument (scintillation counter, flow cytometer, or microplate reader)

Procedure:

-

Isolate PBMCs or T-cells from whole blood.

-

Plate the cells in a 96-well round-bottom plate.

-

Add various concentrations of this compound to the wells.

-

Stimulate the cells with the chosen mitogen. Include unstimulated and vehicle-treated controls.

-

Incubate the plate for a period that allows for T-cell proliferation (e.g., 72 hours).

-

Add the cell proliferation reagent for the final hours of incubation (e.g., 18 hours for [³H]-thymidine).

-

Harvest the cells and measure proliferation according to the reagent manufacturer's protocol.

-

Calculate the percent inhibition of T-cell proliferation.

Data Presentation:

Table 2: Effect of this compound on T-Cell Proliferation and IL-2 Production